2,4,6-Trimethylbenzenesulfonate

Forward osmosis Thermoresponsive ionic liquids Lower critical solution temperature

Why generic sulfonates? 2,4,6-Trimethylbenzenesulfonate shows quantifiable advantages: as a leaving group, it solvolyzes 4–10× slower than tosylate, preventing premature ionization; its potassium salt outperforms carboxylate/phosphate cocatalysts in Ru‑C–H arylations (77% yield, 92/8 selectivity); and its phosphonium ionic liquid exhibits an LCST of 21 °C for low‑energy draw‑solute regeneration. Procure the sodium salt, free acid, or sulfonyl chloride precursor to match your reactivity needs.

Molecular Formula C9H11O3S-
Molecular Weight 199.25 g/mol
Cat. No. B281753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylbenzenesulfonate
Molecular FormulaC9H11O3S-
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C
InChIInChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)/p-1
InChIKeyLXFQSRIDYRFTJW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethylbenzenesulfonate Procurement Guide: Structural & Physical Baselines vs. In-Class Sulfonates


2,4,6-Trimethylbenzenesulfonate (mesitylenesulfonate) is a tri-methyl-substituted aromatic sulfonate bearing a conjugate base with the formula C₉H₁₁O₃S⁻ [1]. It is commercially supplied as the free acid, sodium salt (CAS 6148‑75‑0), potassium salt, or as an ionic‑liquid anion paired with phosphonium or ammonium cations . The three electron‑donating methyl groups at the 2-, 4- and 6‑positions raise the pKa of the conjugate acid relative to unsubstituted benzenesulfonic acid (predicted pKa ≈ –0.29 vs –2.8 for benzenesulfonic acid) , reducing the parent acid’s strength while enhancing organic‑solvent solubility and steric bulk around the sulfonate centre. These features underpin its differential behaviour as a leaving group, phase‑transfer anion, cocatalyst, and draw‑solute in forward osmosis.

Why Generic p‑Toluenesulfonate or Benzenesulfonate Cannot Replace 2,4,6‑Trimethylbenzenesulfonate in Performance‑Driven Applications


Practitioners frequently treat aryl sulfonates as interchangeable owing to their shared strong‑acid conjugate base character, yet the ortho‑methyl substitution pattern in 2,4,6‑trimethylbenzenesulfonate creates quantifiable deviations in steric bulk, leaving‑group aptitude, thermoresponsive phase behaviour, and cocatalyst efficacy that are absent in simpler congeners. Direct kinetic measurements show that its solvolysis rates differ from p‑toluenesulfonate by factors as large as 0.093‑fold [1]; its phosphonium ionic liquid exhibits an LCST 20 °C lower than the p‑toluenesulfonate analogue [2]; and as a potassium salt it surpasses carboxylate, phosphate and other sulfonate cocatalysts in demanding C–H arylation reactions [3]. Consequently, substituting generic sulfonates without accounting for these data‑backed differences leads to sub‑optimal yields, higher energy costs for draw‑solute regeneration, or outright reaction failure.

Quantitative Differentiation of 2,4,6‑Trimethylbenzenesulfonate: Head‑to‑Head Data vs. p‑Toluenesulfonate, 2,4‑Dimethylbenzenesulfonate and Triisopropyl Analogs


Forward‑Osmosis Draw‑Solute LCST: 2,4,6‑Trimethylbenzenesulfonate Lowers Recovery Temperature by up to 20 °C vs. 4‑Methylbenzenesulfonate

Tetrabutylphosphonium 2,4,6‑trimethylbenzenesulfonate ([TBP][TMBS]) exhibits an LCST of 21 °C as a 20 wt% aqueous solution, compared with 41 °C for the 4‑methylbenzenesulfonate ([TBP][MBS], i.e. the p‑toluenesulfonate analogue) and 25 °C for the 2,4‑dimethylbenzenesulfonate ([TBP][DMBS]) [1]. The unsubstituted benzenesulfonate ([TBP][BS]) showed no thermoresponsive behaviour under identical conditions [1]. This systematic shift demonstrates that each additional methyl group on the aryl ring incrementally reduces the LCST, enabling draw‑solute regeneration with lower‑grade waste heat.

Forward osmosis Thermoresponsive ionic liquids Lower critical solution temperature

Solvolysis Reactivity: 2,4,6‑Trimethylbenzenesulfonate Ester Reactivity is 0.093‑0.23 Relative to p‑Toluenesulfonate, Enabling Tunable Leaving‑Group Kinetics

In acetolysis at 25 °C, the rates of 2,4,6‑trimethylbenzenesulfonate (Mst) esters relative to the corresponding p‑toluenesulfonate (Ts) esters were reported as: isopropyl Mst, 0.23; di‑tert‑butylcarbinyl Mst, 0.093; 1‑adamantyl Mst, 0.21; and 2‑adamantyl Mst, 0.14 [1]. For the bulkier 2,4,6‑triisopropylbenzenesulfonate (Tps) esters, relative rates further decreased to 0.062–0.25 [1]. The rate reduction is attributed to inductive and steric effects of the ortho‑methyl substituents that increase negative‑charge density on the sulfonate oxygen atoms, retarding departure.

Solvolysis kinetics Leaving-group ability Steric effects

Ruthenium‑Catalyzed C–H Arylation Cocatalyst: Potassium 2,4,6‑Trimethylbenzenesulfonate Delivers 77% Yield and Surpasses Carboxylate, Phosphate and Other Sulfonate Salts

In a systematic screen of Brønsted‑acid potassium salts as cocatalysts for ruthenium‑catalyzed C–H arylation, potassium 2,4,6‑trimethylbenzenesulfonate (TMBSK) was identified as the most active candidate. TMBSK provided a 77% isolated yield of the desired biaryl product (6/7 = 92/8 selectivity) [1], matching the performance of the best phosphate cocatalyst (BEHPK) and exceeding the activity of potassium acetate, pivalate, 1‑adamantanecarboxylate and other sulfonate salts [1]. Critically, TMBSK remained the most active cocatalyst for electron‑deficient azoles and sterically demanding aryl bromides—substrates where other cocatalysts exhibited diminished activity [2].

C–H activation Ruthenium catalysis Cocatalyst screening

Beckmann Rearrangement: Mesitylenesulfonate Leaving Group Affords Higher Lactam Yields than Benzene‑ or Toluenesulfonate Analogs

In a one‑pot Beckmann rearrangement of cyclic and acyclic ketoximes, the use of mesitylenesulfonyl chloride (forming the 2,4,6‑trimethylbenzenesulfonate leaving group in situ) gave lactams and amides in excellent yields [1]. In contrast, benzene‑ or toluenesulfonyl chloride led to decreased yields, a difference directly attributed to the increased leaving‑group ability of the bulky mesitylenesulfonate moiety [1]. For example, the rearrangement of piperidin‑4‑one oxime derivatives to diazepan‑5‑one lactams under optimized conditions (LiOH, THF, room temperature) afforded products in consistently high yields (Table 2 of the primary paper) [1].

Beckmann rearrangement Lactam synthesis Leaving-group design

pKa Fine‑Tuning: 2,4,6‑Trimethylbenzenesulfonic Acid is a Weaker Acid than Benzenesulfonic Acid, Enabling Milder Reaction Conditions

The predicted pKa of 2,4,6‑trimethylbenzenesulfonic acid is –0.29 ± 0.50 , whereas the accepted pKa of benzenesulfonic acid is –2.8 and that of p‑toluenesulfonic acid is also approximately –2.8 [1]. The three electron‑donating methyl groups thus raise the pKa by roughly 2.5 log units, translating to a roughly 300‑fold decrease in acid dissociation constant relative to unsubstituted benzenesulfonic acid. This weaker acidity is valuable when the substrate or product is acid‑sensitive, allowing proton‑transfer or catalytic processes to proceed under less forcing conditions.

Acidity modulation Sulfonic acid pKa Reaction selectivity

Hypochlorite Bleach Stabilization: Sodium 2,4,6‑Trimethylbenzenesulfonate Outperforms Sodium Xylene Sulfonate in Preventing Hypohalite Decomposition

Patent literature explicitly claims that sodium 2,4,6‑trimethylbenzenesulfonate (SMS) significantly increases the stability of hypochlorite and hypohalous acid bleaching agents beyond that achieved with conventional stabilizers such as sodium xylene sulfonate [1]. The mesitylene sulfonate composition forms a more robust stabilizing matrix in liquid bleach formulations, extending the shelf‑life of the active halogen species [1]. While specific percentage‑stability figures are withheld in the patent disclosure, the comparative superiority over sodium xylene sulfonate is a stated basis for the claimed invention.

Bleach stabilization Hypochlorite stability Aryl sulfonate additives

Evidence‑Backed Application Scenarios Where 2,4,6‑Trimethylbenzenesulfonate is the Scientifically Justified Procurement Choice


Low‑Energy Forward‑Osmosis Desalination with Thermoresponsive Draw Solutes

Tetrabutylphosphonium 2,4,6‑trimethylbenzenesulfonate ([TBP][TMBS]) is the optimal draw‑solute anion when the available waste‑heat source is below ~25 °C. Its LCST of 21 °C enables phase separation and solute regeneration at temperatures at least 4 °C lower than the dimethyl analog and 20 °C lower than the p‑toluenesulfonate analog [1]. Procurement of the TMBS‑based ionic liquid, rather than the cheaper p‑toluenesulfonate variant, is therefore mandated when low‑temperature waste heat is the sole energy input for draw‑solute recovery.

Ruthenium‑Catalyzed C–H Arylation for Pharmaceutical Intermediate Synthesis

Potassium 2,4,6‑trimethylbenzenesulfonate (TMBSK) is the cocatalyst of choice for constructing biaryl pharmacophores via Ru‑catalyzed C–H activation. In a benchmark coupling of 2‑phenylpyridine with 4‑bromotoluene, TMBSK delivered a 77% yield with 92/8 mono‑/di‑arylation selectivity [1], and uniquely retained high activity for electron‑deficient azoles and sterically hindered aryl bromides where carboxylate and phosphate cocatalysts lost efficacy [2]. Process chemists should specify TMBSK whenever the target substrate scope includes poorly reactive heterocyclic or ortho‑substituted aryl halides.

Stereoelectronically Controlled Leaving‑Group Selection in Solvolysis‑Mediated Syntheses

When synthetic strategy requires a sulfonate leaving group with attenuated reactivity to prevent premature ionization in crowded substrates, 2,4,6‑trimethylbenzenesulfonate esters offer rates 4–10 fold slower than p‑toluenesulfonate esters, as quantified by Tidwell [1]. Conversely, when faster departure is critical, the less sterically hindered p‑toluenesulfonate remains preferred. Researchers should procure the trimethylbenzenesulfonyl chloride precursor for substrate‑specific tuning of leaving‑group kinetics.

Acid‑Sensitive Reaction Catalysis with Weaker Sulfonic Acid

Where a strong Brønsted acid catalyst is required but the substrate tolerates only moderate acidity, 2,4,6‑trimethylbenzenesulfonic acid (pKa ≈ –0.29) is a rationally superior choice over benzenesulfonic acid (pKa –2.8) or p‑toluenesulfonic acid (pKa –2.8) [1]. The ~300‑fold weaker acidity mitigates acid‑catalyzed degradation pathways while retaining sufficient proton‑donating capacity for esterifications and Friedel‑Crafts alkylations.

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